1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core structure, which is fused with various functional groups, including phenylsulfonyl, thiazolyl, and thienyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)- involves multiple steps, typically starting with the construction of the pyrrolo[2,3-b]pyridine core. This can be achieved through various synthetic routes, including cyclization reactions and cross-coupling reactions. The introduction of the phenylsulfonyl, thiazolyl, and thienyl groups is usually accomplished through substitution reactions under specific conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and design.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group exhibit different reactivity and biological activities compared to those with other functional groups.
Thiazolyl and thienyl derivatives: These compounds have unique properties due to the presence of thiazolyl and thienyl groups, which can influence their chemical behavior and biological effects.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)- lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13N3O2S3 |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)-5-thiophen-2-ylpyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole |
InChI |
InChI=1S/C20H13N3O2S3/c24-28(25,15-5-2-1-3-6-15)23-13-17(20-21-8-10-27-20)16-11-14(12-22-19(16)23)18-7-4-9-26-18/h1-13H |
InChI Key |
SBPRNSQXEXDUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C4=CC=CS4)C5=NC=CS5 |
Origin of Product |
United States |
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